molecular formula C12H19NO B1377479 Benzyl(1-methoxy-2-methylpropan-2-yl)amine CAS No. 1432681-46-3

Benzyl(1-methoxy-2-methylpropan-2-yl)amine

Cat. No.: B1377479
CAS No.: 1432681-46-3
M. Wt: 193.28 g/mol
InChI Key: MOMDLDGSAKAOOQ-UHFFFAOYSA-N
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Description

Benzyl(1-methoxy-2-methylpropan-2-yl)amine is an organic compound with the molecular formula C₁₂H₁₉NO It is a tertiary amine characterized by a benzyl group attached to a 1-methoxy-2-methylpropan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(1-methoxy-2-methylpropan-2-yl)amine typically involves the reaction of benzylamine with 1-methoxy-2-methylpropan-2-ol under suitable conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: It can participate in substitution reactions where the benzyl or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Formation of simpler amines or alcohols.

    Substitution: Formation of substituted benzyl or methoxy derivatives.

Scientific Research Applications

Benzyl(1-methoxy-2-methylpropan-2-yl)amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Benzyl(1-methoxy-2-methylpropan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets, leading to various physiological effects. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Benzylamine: A simpler amine with a benzyl group attached to an amine functional group.

    1-Methoxy-2-methylpropan-2-amine: A compound with a similar structure but lacking the benzyl group.

Uniqueness: Benzyl(1-methoxy-2-methylpropan-2-yl)amine is unique due to the presence of both benzyl and 1-methoxy-2-methylpropan-2-yl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in synthesis and research.

Properties

IUPAC Name

N-benzyl-1-methoxy-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-12(2,10-14-3)13-9-11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMDLDGSAKAOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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